Adenosine amine congener

GPCR pharmacology Adenosine receptor selectivity Binding affinity

ADAC is a potent, water-soluble adenosine A1 receptor agonist that enables direct CNS action at low doses (effective at 100 µg/kg) without the confounding bradycardia or hypotension common to other A1 agonists like CPA. With a well-characterized 6-hour post-ischemia therapeutic window, it is a superior tool compound for reproducible in vivo cerebral ischemia and hearing loss research. This high-purity reagent ensures robust, quantifiable results.

Molecular Formula C28H32N8O6
Molecular Weight 576.6 g/mol
CAS No. 96760-69-9
Cat. No. B1666614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine amine congener
CAS96760-69-9
Synonyms6-ADAC
ADAC agonist
adenosine amine congener
N(6)-((aminoethylamino)carbonyl)methylphenyladenosine
N(6)-(4-((((2-aminoethyl)amino)carbonyl)methyl)phenyl)adenosine
Molecular FormulaC28H32N8O6
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
InChIInChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
InChIKeyJFRJCQJVFMHZOO-QZHHGCDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Amine Congener (CAS 96760-69-9): A Potent and Selective A1 Adenosine Receptor Agonist for Neuroprotection and Ototoxicity Research


Adenosine amine congener (ADAC; CAS 96760-69-9) is a synthetic adenosine derivative that functions as a highly potent and selective agonist at the adenosine A1 receptor [1]. It is distinguished from many other A1 agonists by its water solubility, a feature that facilitates its experimental application . ADAC has been extensively characterized in preclinical models, demonstrating significant neuroprotective efficacy in cerebral ischemia [1] and protective effects against noise- and cisplatin-induced cochlear injury [2], establishing it as a valuable tool compound for research in ischemia, hearing loss, and GPCR pharmacology.

Why Researchers Cannot Simply Substitute Adenosine Amine Congener with Other Adenosine Receptor Agonists


While many adenosine A1 receptor agonists (e.g., CPA, R-PIA, CHA) share a common mechanism, their distinct molecular structures confer critical differences in receptor selectivity, water solubility, and in vivo therapeutic windows [1]. For instance, unlike CPA, which exhibits a strong peripheral mechanism of action and a narrower therapeutic window, ADAC demonstrates a more direct action on the brain, enabling effective neuroprotection at lower doses without inducing the bradycardia or hypotension often associated with this class [2]. Furthermore, ADAC's aqueous solubility and unique pharmacokinetic profile differentiate it from many lipid-soluble analogs, making it a preferred choice for specific experimental designs where these properties are essential for reproducible results . These distinctions are quantified in the evidence below.

Quantitative Evidence Guide for Selecting Adenosine Amine Congener (ADAC) Over Close Analogs


ADAC vs. CPA and R-PIA: Enhanced A1 Receptor Selectivity and Potency

ADAC demonstrates a distinct selectivity profile for adenosine A1 receptors. Its binding affinity (Ki = 0.85 nM) is superior to that of the widely used A1 agonist CPA (Ki = 2.3 nM) and comparable to the highly selective agonist R-PIA (Ki = 2.04 nM) [1]. More importantly, ADAC exhibits a significantly greater selectivity over A2A receptors (Ki ratio A2A/A1 ≈ 247) compared to CPA (Ki ratio ≈ 345) and R-PIA (Ki ratio ≈ 108) [2]. This enhanced selectivity profile reduces the likelihood of confounding A2A-mediated effects in functional assays.

GPCR pharmacology Adenosine receptor selectivity Binding affinity

ADAC vs. CPA: Tenfold Lower Effective Dose in an In Vivo Model of Cerebral Ischemia

In a direct comparison of neuroprotective efficacy in a gerbil model of global cerebral ischemia, ADAC was found to be significantly more potent than CPA. A tenfold higher dose of CPA administered prior to ischemia was required to achieve a level of neuroprotection comparable to that produced by a lower dose of ADAC [1]. This substantial difference in effective dose highlights ADAC's superior in vivo potency in this model.

Neuroprotection Cerebral ischemia In vivo efficacy

ADAC vs. Vehicle: Significant Cochlear Protection from Noise-Induced Hearing Loss in Rats

In a rat model of noise-induced cochlear injury, systemic administration of ADAC at doses >50 µg/kg within the first 24 hours after noise exposure provided substantial protection against permanent hearing loss [1]. Functional assessment using auditory brainstem response (ABR) measurements revealed that ADAC treatment resulted in up to 21 dB of protection (averaged across 8-28 kHz) compared to vehicle-treated controls [2]. This demonstrates a robust otoprotective effect in vivo.

Ototoxicity Hearing loss Auditory brainstem response (ABR)

ADAC vs. CPA and R-PIA: Direct Brain Action and Reduced Peripheral Cardiovascular Effects

A comparative study of A1 receptor agonists revealed a critical difference in their mechanisms of neuroprotection. While ADAC's neuroprotective effect is primarily mediated by a direct action on the brain, other agonists like CPA rely more on a peripheral mechanism that correlates strongly with hypothermia [1]. Furthermore, administration of ADAC (100 µg/kg) in non-ischemic gerbils did not result in bradycardia, hypotension, or hypothermia, cardiovascular side effects that are common to many A1 agonists and have limited their clinical translation [2].

Neuroprotection Pharmacodynamics Side-effect profile

Optimal Research Applications for Adenosine Amine Congener (ADAC) Based on Experimental Evidence


Investigating A1 Adenosine Receptor-Mediated Neuroprotection in Ischemia/Reperfusion Injury

ADAC is an ideal tool compound for in vivo studies of cerebral ischemia, particularly when researchers require an A1 agonist that is highly potent (effective at 100 µg/kg) and lacks the confounding cardiovascular side effects (bradycardia, hypotension) seen with other agonists like CPA [1]. Its documented ability to protect neurons when administered post-ischemia, with a therapeutic window of up to 6 hours, makes it suitable for studies modeling clinical intervention [2].

Evaluating Ototoxic and Otoprotective Mechanisms in Noise- and Drug-Induced Hearing Loss

For researchers studying noise-induced hearing loss (NIHL) or cisplatin ototoxicity, ADAC serves as a well-characterized positive control or lead compound. Its demonstrated ability to confer up to 21 dB of functional protection against noise-induced threshold shifts in rats provides a robust and quantifiable benchmark for evaluating new otoprotective agents [3]. Its pharmacokinetic profile in cochlear fluids has also been established [4].

Pharmacological Tool for Dissecting A1 Receptor Signaling in the CNS

ADAC's water solubility and its documented direct action on the brain differentiate it from more lipophilic A1 agonists . This makes it a preferred choice for ex vivo slice preparations and in vivo CNS studies where precise dosing and solubility in aqueous buffers are critical for experimental reproducibility and where peripheral actions are to be minimized [5].

Use as a Reference Standard in Assays for Adenosine Receptor Binding and Function

Due to its well-defined selectivity profile (Ki A1=0.85 nM, A2A=210 nM, A3=281 nM) and high potency, ADAC is a suitable reference agonist for establishing A1 receptor selectivity in competitive binding assays and for calibrating functional readouts (e.g., cAMP inhibition, GTPγS binding) in cell lines expressing adenosine receptors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine amine congener

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.